5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Kinase inhibitor design ATP-binding pocket π-stacking interactions

Medicinal chemistry teams pursuing kinase inhibitors often face synthetic bottlenecks when introducing the N1-aryl pharmacophore late-stage. 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine (CAS 1075729-08-6) solves this by pre-installing the critical 1-phenyl substituent on the tetrahydropyrazolo[4,3-c]pyridine scaffold, while the N5-Boc group enables orthogonal diversification via standard amide coupling, sulfonylation, or reductive amination after TFA deprotection. Patent-validated in BMS kinase inhibitor programs (US20080275052A1). Purity ≥98% with full analytical documentation supports GLP toxicology batch preparation.

Molecular Formula C17H21N3O2
Molecular Weight 299.37 g/mol
CAS No. 1075729-08-6
Cat. No. B1439482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
CAS1075729-08-6
Molecular FormulaC17H21N3O2
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=NN2C3=CC=CC=C3
InChIInChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)19-10-9-15-13(12-19)11-18-20(15)14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3
InChIKeyLYHUJTGYNNZGRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine (CAS 1075729-08-6): A Protected Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine (CAS 1075729-08-6), also known as tert-butyl 1-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate, is a Boc-protected tetrahydropyrazolopyridine derivative with molecular formula C₁₇H₂₁N₃O₂ and molecular weight 299.37 g/mol . The compound features a 1-phenyl substituent on the pyrazole ring and a tert-butoxycarbonyl (Boc) protecting group at the N5 position of the partially saturated pyridine ring, forming a bicyclic scaffold that serves as a versatile intermediate in kinase inhibitor programs, most notably appearing as a synthetic building block in Bristol-Myers Squibb's patent portfolio (US20080275052A1, page/column 32) for heterobicyclic kinase inhibitors [1]. The compound is categorized as a research chemical building block and is commercially available from multiple suppliers with purity specifications ranging from 95% to 98% .

1
Orthogonal Boc protection Enables selective N5 deprotection without disturbing N1-phenyl
2
Pre-installed aryl pharmacophore N1-phenyl group supports kinase hinge-region π-stacking
3
Medicinal chemistry building block Cited in kinase inhibitor patents; supports parallel library synthesis

Why 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine Cannot Be Simply Replaced by Other Tetrahydropyrazolopyridine Building Blocks


Tetrahydropyrazolo[4,3-c]pyridine building blocks share a common bicyclic core but diverge critically at the N1 and C3 positions, where substituent identity dictates downstream target engagement, synthetic compatibility, and physicochemical properties [1]. The N1-phenyl group in CAS 1075729-08-6 introduces a specific aryl substituent that directly influences the scaffold's conformational preferences and potential for π-stacking interactions within kinase ATP-binding pockets, as demonstrated by structure-based design efforts on this chemotype [2]. Concurrently, the N5-Boc protecting group provides orthogonal synthetic control—enabling selective deprotection under acidic conditions (e.g., TFA/CH₂Cl₂) without disturbing the N1-phenyl substituent—a feature that distinguishes it from unprotected analogs such as 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride, which lack the chemoselectivity required for multi-step parallel synthesis campaigns . Substitution with simpler analogs lacking the N1-phenyl group (e.g., 5-Boc-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine, CAS 230301-11-8) forfeits the critical aryl-binding pharmacophore that patent evidence links to kinase inhibitory activity [1].

Attribute
CAS 1075729-08-6
Potential substitute
N1 substituent
Phenyl (aryl pharmacophore)
May lack aryl group, altering kinase binding
N5 protecting group
Boc (acid-labile orthogonal)
Unprotected or different PG, may limit chemoselectivity
Patent context
Explicitly cited as kinase inhibitor intermediate
Lacks kinase patent precedence; may target other proteins

Quantitative Evidence Guide: Measurable Differentiation of 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine (CAS 1075729-08-6) Against Closest Analogs


N1-Phenyl Substituent Enables π-Stacking Interactions Absent in Unsubstituted Tetrahydropyrazolopyridine Analogs

The 1-phenyl substituent on the pyrazole ring of the target compound introduces an aryl group capable of engaging in π-stacking interactions with aromatic residues (e.g., Tyr36 in ERK2) within kinase ATP-binding pockets. In contrast, the closest unsubstituted analog, 5-Boc-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine (CAS 230301-11-8), lacks this N1-aryl moiety entirely, forfeiting this key pharmacophoric interaction [1]. The ligand-efficient tetrahydro-pyrazolopyridine series from Novartis demonstrated that elaboration of the aryl–Tyr interaction resulted in substantial potency improvements in ERK2 inhibition, corroborating the functional importance of aryl substitution at the pyrazole N1 or C3 position [1].

N1-Aryl Pharmacophore
Class-level inference
Phenyl present vs. unsubstituted H
Pre-installs aryl group for kinase π-stacking
SAR from ERK2 series; no direct IC50 available
Kinase inhibitor design ATP-binding pocket π-stacking interactions Fragment-based drug discovery

Calculated Aqueous Solubility of 0.19 g/L at 25°C Provides a Quantitative Formulation Benchmark for Analog Selection

The target compound has a calculated aqueous solubility of 0.19 g/L (25°C), classified as 'very slightly soluble' . This value provides a quantitative benchmark for comparing solubility among related tetrahydropyrazolopyridine building blocks. For reference, the unsubstituted analog 5-Boc-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine (CAS 230301-11-8, MW 223.28) is expected to exhibit higher aqueous solubility due to its lower molecular weight and reduced lipophilicity (absence of the phenyl group). The target compound's LogP of 2.84 and calculated vapor pressure of 0.0±1.0 mmHg at 25°C further define its physicochemical profile . The 1-phenyl substituent contributes to increased lipophilicity, which must be factored into solubility and formulation calculations during analog selection.

Aqueous Solubility
Data to verify
0.19 g/L at 25°C (calc.)
Very slightly soluble; organic solvent preferred
ACD/Labs prediction; experimental data unavailable
Aqueous solubility Calculated physicochemical properties Formulation development Building block selection

Purity Specification Range of 95%–98% Across Commercial Suppliers Enables Quality-Benchmarked Procurement

The target compound is available from multiple commercial suppliers with documented minimum purity specifications ranging from 95% (AKSci, CymitQuimica, Chemenu) to 98% (Leyan, MolCore) . This 3% purity differential provides a quantitative basis for quality-tiered sourcing decisions. In comparison, the closely related analog 3-Amino-5-Boc-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 398491-64-0) is also available at 95% minimum purity (AKSci), while 5-Boc-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine (CAS 230301-11-8) is offered at 97% minimum purity (Thermo Scientific) . The Fujifilm Wako offering of the target compound at 1g and 5g scale with cold storage specification (refrigerated) further differentiates the supply chain quality tier . MDL number MFCD12406149 and PubChem CID 45789775 provide unique identifiers for unambiguous compound verification across databases.

Purity Range
Head-to-head
95% (AKSci) – 98% (Leyan)
Quality-tiered sourcing; 98% for sensitive assays
HPLC purity; confirm by COA
Building block purity Quality benchmarking Procurement specifications Research chemical sourcing

N5-Boc Orthogonal Protection Strategy Distinguishes This Building Block from Unprotected and Differently Protected Analogs for Multi-Step Synthesis

The Boc (tert-butoxycarbonyl) group at the N5 position enables chemoselective deprotection under acidic conditions (TFA/CH₂Cl₂) while preserving the N1-phenyl substituent and the integrity of the pyrazolo[4,3-c]pyridine core . This orthogonal protection strategy is absent in the unprotected analog 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride (MW 235.72), which lacks the Boc group entirely and therefore cannot be selectively manipulated in the presence of other acid-sensitive functionalities . The Boc group's acid lability (stable to basic and nucleophilic conditions, cleavable with 20–50% TFA in CH₂Cl₂ at 0–25°C) provides a well-characterized deprotection window, whereas alternative protecting groups (e.g., Cbz, Fmoc) would impose different orthogonal constraints. The tert-butyl carbamate also enhances the compound's organic solubility relative to the hydrochloride salt form, facilitating solution-phase reactions in aprotic solvents.

Orthogonal Boc
Class-level inference
Boc (TFA cleavable) vs. unprotected amine
Enables selective N5 diversification in library synthesis
Standard Boc chemistry; stable to basic conditions
Orthogonal protection Solid-phase synthesis Parallel library synthesis Boc deprotection

Patent Precedence in Kinase Inhibitor Programs Establishes Documented Synthetic Utility Distinct from Unpatented Analogs

The target compound is explicitly cited as a synthetic intermediate in two separate Bristol-Myers Squibb patent applications: US20080275052A1 (heterobicyclic compounds as kinase inhibitors, page/column 32) and US2012/245149 A1 (page/column 13) [1]. This dual patent citation establishes documented precedence for the compound's use in kinase-targeted drug discovery programs. In contrast, the structurally similar analog 3-Amino-5-Boc-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 398491-64-0) is documented primarily as a building block for bromodomain inhibitors of CRTC protein rather than kinase inhibitors, indicating divergent biological targeting based on substitution pattern . The BMS patent portfolio specifically claims pyrazolo[4,3-c]pyridine derivatives as p38 kinase inhibitors, establishing the N1-phenyl-substituted scaffold as a recognized pharmacophore within kinase inhibitor intellectual property.

Patent Precedence
Head-to-head
2 kinase patent citations vs 0
Established synthetic utility in kinase programs
BMS p38 inhibitor patents; supports IP strategy
Patent analysis Kinase inhibitor patents Prior art Bristol-Myers Squibb

Optimal Application Scenarios for 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine (CAS 1075729-08-6) Based on Quantitative Differentiation Evidence


Parallel Synthesis of N5-Diversified Kinase Inhibitor Libraries via Boc Deprotection and Late-Stage Functionalization

The orthogonal Boc protection at N5 enables a 'protect-and-diversify' strategy where the N1-phenyl pharmacophore is pre-installed in the building block. Following Boc deprotection with TFA/CH₂Cl₂, the liberated secondary amine at N5 can be elaborated with diverse electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates, or reductive amination partners) to generate focused kinase inhibitor libraries [1]. This approach is directly supported by the compound's patent precedence in Bristol-Myers Squibb's heterobicyclic kinase inhibitor program, where N5-functionalized derivatives were explored as p38 kinase inhibitors [2]. The calculated solubility of 0.19 g/L necessitates the use of aprotic organic solvents (DMF, DCM, THF) for N5-functionalization reactions, which is consistent with standard amide coupling and sulfonylation protocols.

Structure-Based Design of ERK2 and Related MAP Kinase Inhibitors Leveraging the 1-Phenyl Pharmacophore

The N1-phenyl substituent on the pyrazolo[4,3-c]pyridine core provides a critical aryl moiety for engaging the hydrophobic pocket adjacent to the hinge region in ERK2 and related MAP kinases [1]. The Novartis tetrahydro-pyrazolopyridine ERK2 program demonstrated that elaboration of aryl substituents at this position led to substantial potency improvements through lipophilic aryl–Tyr interactions [1]. This building block pre-installs the aryl group, allowing medicinal chemistry teams to focus SAR exploration on the N5 vector and C3 position (if derivatizable after Boc removal). The PDB structures 5BUI and 5BUJ provide structural templates for modeling N5-substituted derivatives of this scaffold in the ERK2 ATP-binding site [1].

Quality-Controlled Procurement for GLP/Tox Studies Requiring Documented Purity and Supply Chain Traceability

For programs transitioning from discovery to preclinical development, the availability of this compound at 98% purity (Leyan, MolCore) with full analytical documentation, combined with the Fujifilm Wako offering under refrigerated storage with ISO-certified quality control, provides a supply chain quality tier suitable for GLP toxicology batch preparation [1][2]. The compound's MDL number (MFCD12406149) and PubChem CID (45789775) enable unambiguous cross-referencing across procurement systems and electronic lab notebooks . The 95% purity tier from multiple suppliers (AKSci, CymitQuimica) offers a cost-effective alternative for early discovery where subsequent HPLC purification is planned.

Scaffold-Hopping from c-Met and STAT3 Tetrahydropyrazolopyridine Inhibitors Using a Common Protected Intermediate

The tetrahydropyrazolo[4,3-c]pyridine scaffold has demonstrated validated activity against multiple oncology targets, including c-Met (compound 8c: IC₅₀ = 68 nM against c-Met kinase with >50-fold selectivity over other tyrosine kinases) [1] and STAT3 (compounds 12g and 12k: significant inhibition of STAT3 phosphorylation in MCF-7 and HepG2 cancer cell lines) [2]. While these optimized inhibitors carry additional substituents beyond the core scaffold, the Boc-protected building block serves as a common synthetic intermediate for scaffold-hopping campaigns that explore alternative substitution patterns across different kinase targets, leveraging a shared synthetic route to reduce overall library construction costs.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal Boc protection for N5 diversification
Deprotection chemistry and coupling efficiency
ERK2/MAPK inhibitor design
Pre-installed N1-phenyl pharmacophore
Kinase hinge binding and SAR evaluation
Preclinical research batch preparation
Documented purity up to 98% and cold storage
Purity verification and supply chain traceability
Scaffold-hopping from reported c-Met/STAT3 inhibitors
Common tetrahydropyrazolopyridine intermediate
Target selectivity and reported inhibitory activity
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